Researchers using forskolin to elevate cAMP require a validated negative control to discriminate cAMP-dependent from cAMP-independent effects. Generic substitution with forskolin confounds results due to its potent adenylyl cyclase activation (EC50 ≈ 2 μM).
1,9-Dideoxyforskolin (CAS 64657-18-7) is the definitive solution:
• Zero adenylyl cyclase activation at concentrations up to 100 μM
• Retains cAMP-independent activities: calcium channel blockade, glucose transport inhibition, TNF-α cytoprotection
• ≥95% purity with documented absence of AC stimulatory activity
Ideal for ion channel studies, metabolic research, and second-messenger signaling experiments requiring rigorous cAMP-independent controls.
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Cat. No.B13382837
⚠ Attention: For research use only. Not for human or veterinary use.
1,9-Dideoxyforskolin: A cAMP-Inactive Forskolin Analog
1,9-Dideoxyforskolin (CAS 64657-18-7) is a labdane diterpenoid and structural analog of the naturally occurring adenylate cyclase activator forskolin, distinguished by the absence of hydroxyl groups at the C1 and C9 positions [1]. Unlike the parent compound, which potently activates adenylyl cyclase leading to elevated intracellular cyclic AMP (cAMP) levels [1], 1,9-dideoxyforskolin does not stimulate adenylyl cyclase activity even at concentrations up to 100 μM [2]. However, the compound retains or even exceeds forskolin's activity in a range of cAMP-independent pharmacological effects, making it a critical molecular probe for dissecting cAMP-dependent versus cAMP-independent signaling mechanisms [3].
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cAMP-independent signaling probe for adenylate cyclase pathway studies
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Negative control for forskolin in ion channel and glucose transport assays
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Diterpenoid scaffold retains cytoprotective activity without cAMP elevation
[1] Bhat, S. V., Bajwa, B. S., Dornauer, H., de Souza, N. J., & Fehlhaber, H. W. (1977). Structures and stereochemistry of new labdane diterpenoids from Coleus forskohlii Briq. Tetrahedron Letters, 18(19), 1669-1672. View Source
[2] Joost, H. G., Habberfield, A. D., Simpson, I. A., Laurenza, A., & Seamon, K. B. (1988). Activation of adenylate cyclase and inhibition of glucose transport in rat adipocytes by forskolin analogues: structural determinants for distinct sites of action. Molecular Pharmacology, 33(4), 449-453. View Source
[3] Laurenza, A., Sutkowski, E. M., & Seamon, K. B. (1989). Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? Trends in Pharmacological Sciences, 10(11), 442-447. View Source
Why 1,9-Dideoxyforskolin Cannot Be Substituted
Generic substitution between forskolin and 1,9-dideoxyforskolin fails because the two compounds exhibit fundamentally divergent pharmacological profiles across multiple assay systems. Forskolin robustly activates adenylyl cyclase (EC50 ≈ 2 μM in rat adipocyte membranes), triggering downstream cAMP/PKA signaling cascades [1]. In contrast, 1,9-dideoxyforskolin shows no adenylyl cyclase activation at concentrations up to 100 μM [1], yet it is a more potent inhibitor of cAMP phosphodiesterase than forskolin [2], a more potent calcium channel blocker [3], and retains cAMP-independent cytoprotective effects against TNF-α-mediated cytotoxicity [4]. Furthermore, 1,9-dideoxyforskolin's effects on GABA-activated ion currents are concentration-dependent in ways that forskolin does not replicate, rendering it an unreliable specificity control in certain experimental contexts [5]. Consequently, substitution with the parent compound or other adenylate cyclase-activating analogs would confound experimental interpretation and invalidate cAMP-specific mechanistic conclusions.
Target
Substitute
Mismatch Context
1,9-Dideoxyforskolin
Forskolin
Adenylyl cyclase activation may confound cAMP-independent endpoint interpretation
1,9-Dideoxyforskolin
7-Desacetylforskolin
Different target engagement at glucose transport and ion channel sites may shift assay-response context
1,9-Dideoxyforskolin
Dibutyryl-cAMP
Direct cAMP elevation does not replicate cAMP-independent cytoprotective or channel-blocking endpoints
[1] Joost, H. G., Habberfield, A. D., Simpson, I. A., Laurenza, A., & Seamon, K. B. (1988). Activation of adenylate cyclase and inhibition of glucose transport in rat adipocytes by forskolin analogues: structural determinants for distinct sites of action. Molecular Pharmacology, 33(4), 449-453. View Source
[2] Dixon, B. S., Breckon, R., Burke, C., & Anderson, R. J. (1991). Regulation by forskolin of cyclic AMP phosphodiesterase and protein kinase C activity in LLC-PK1 cells. Biochemical Journal, 279(1), 23-27. View Source
[3] Gandía, L., Vitale, M. L., Villarroya, M., Ramirez-Lavergne, C., García, A. G., & Trifaró, J. M. (1997). Differential effects of forskolin and 1,9-dideoxy-forskolin on nicotinic receptor- and K+-induced responses in chromaffin cells. European Journal of Pharmacology, 329(2-3), 189-199. View Source
[4] McHugh, E. M., & McGee, R. (1986). Direct anesthetic-like effects of forskolin on the nicotinic acetylcholine receptors of PC12 cells. Journal of Biological Chemistry, 261(7), 3103-3106. View Source
[5] White, G., & Lovinger, D. M. (1992). 1,9-Dideoxyforskolin does not mimick all cAMP and protein kinase A independent effects of forskolin on GABA activated ion currents in adult rat sensory neurons. Brain Research, 586(1), 157-161. View Source
1,9-Dideoxyforskolin vs. Forskolin: Key Comparisons
Adenylyl Cyclase Inactivity
1,9-Dideoxyforskolin exhibits no detectable adenylyl cyclase activation in rat adipocyte membranes, whereas forskolin activates the enzyme with an EC50 of 2 μM [1]. The 1,9-dideoxy analog failed to stimulate adenylyl cyclase even at the highest concentration tested (100 μM) [1]. This constitutes the primary functional differentiation that defines the compound's utility as a negative control.
AC ActivationHead-to-head
No activation at ≤100 μM vs. forskolin EC50 = 2 μM
Supports cAMP-independent pathway interpretation
Rat adipocyte membrane assay context
Adenylyl cyclasecAMP signalingSignal transduction
Evidence Dimension
Adenylate cyclase activation
Target Compound Data
No activation at ≤100 μM
Comparator Or Baseline
Forskolin: EC50 = 2 μM in rat adipocyte membranes
Quantified Difference
≥50-fold reduction in potency; complete loss of activity at concentrations where forskolin achieves maximal activation
Conditions
Rat adipocyte plasma membranes; adenylate cyclase activity assay
Why This Matters
This definitive loss of adenylyl cyclase activation enables researchers to experimentally isolate cAMP-independent pharmacological effects, a critical capability not achievable with forskolin.
Adenylyl cyclasecAMP signalingSignal transduction
[1] Joost, H. G., Habberfield, A. D., Simpson, I. A., Laurenza, A., & Seamon, K. B. (1988). Activation of adenylate cyclase and inhibition of glucose transport in rat adipocytes by forskolin analogues: structural determinants for distinct sites of action. Molecular Pharmacology, 33(4), 449-453. View Source
Glucose Transport Inhibition
Despite lacking adenylyl cyclase activity, 1,9-dideoxyforskolin fully inhibits glucose transport in rat adipocyte plasma membranes. Its potency is approximately 53-fold lower than that of forskolin (EC50 = 12.8 μM vs. 0.24 μM, respectively) [1]. This demonstrates that the glucose transport inhibition site exhibits distinct structural requirements from the adenylyl cyclase activation site, and that 1,9-dideoxyforskolin retains functional activity at this alternative target.
Glucose TransportHead-to-head
EC50 = 12.8 μM vs. forskolin 0.24 μM
Enables glucose transporter study without cAMP crosstalk
Forskolin: EC50 = 0.24 μM; also 7-desacetylforskolin (7.1 μM) and 7-tosyl-7-desacetylforskolin (8.8 μM)
Quantified Difference
53-fold reduction in potency relative to forskolin; still achieves full inhibition at higher concentrations
Conditions
Rat adipocyte plasma membranes; glucose transport assay
Why This Matters
The compound provides a tool to study glucose transporter inhibition in the absence of confounding cAMP elevation, enabling cleaner mechanistic dissection of metabolic pathways.
[1] Joost, H. G., Habberfield, A. D., Simpson, I. A., Laurenza, A., & Seamon, K. B. (1988). Activation of adenylate cyclase and inhibition of glucose transport in rat adipocytes by forskolin analogues: structural determinants for distinct sites of action. Molecular Pharmacology, 33(4), 449-453. View Source
Calcium Channel Blockade
1,9-Dideoxyforskolin is more potent than forskolin as a voltage-sensitive calcium channel (VSCC) blocker [1]. In PC12 pheochromocytoma cells, 1,9-dideoxyforskolin inhibited approximately 80% of K+-induced (70 mM) Ca2+ influx without any increase in cellular cAMP [2]. In bovine adrenal chromaffin cells, the compound exhibited superior calcium channel blocking properties compared to forskolin [1]. The inhibition is cAMP-independent, as demonstrated by the lack of effect of adenylyl cyclase inhibitors on the response [2].
Ca2+ ChannelHead-to-head
≈80% Ca2+ influx inhibition in PC12 cells
Reported greater potency than forskolin as VSCC blocker
≈80% inhibition of Ca2+ influx at 10-30 μM (PC12 cells); more potent than forskolin in chromaffin cells
Comparator Or Baseline
Forskolin: weaker Ca2+ channel blocker in chromaffin cells; also inhibits VSCCs but with lower potency
Quantified Difference
1,9-Dideoxyforskolin demonstrates greater potency as a Ca2+ channel blocker; quantitative IC50 differences not reported but directional superiority established
For research requiring calcium channel blockade without simultaneous cAMP elevation, 1,9-dideoxyforskolin is the superior and less confounding tool compared to forskolin.
[1] Gandía, L., Vitale, M. L., Villarroya, M., Ramirez-Lavergne, C., García, A. G., & Trifaró, J. M. (1997). Differential effects of forskolin and 1,9-dideoxy-forskolin on nicotinic receptor- and K+-induced responses in chromaffin cells. European Journal of Pharmacology, 329(2-3), 189-199. View Source
[2] Park, T. J., & Kim, K. T. (1996). Cyclic AMP-independent inhibition of voltage-sensitive calcium channels by forskolin in PC12 cells. Journal of Neurochemistry, 66(1), 83-88. View Source
cAMP Phosphodiesterase Inhibition
1,9-Dideoxyforskolin is a more potent inhibitor of cAMP phosphodiesterase (PDE) activity than forskolin in LLC-PK1 renal epithelial cells [1]. Both compounds inhibit total and high-affinity cAMP PDE activity in soluble and particulate fractions, but 1,9-dideoxyforskolin exhibits enhanced potency despite its inability to activate adenylyl cyclase [1]. Both compounds also stimulate protein kinase C activity, with 1,9-dideoxyforskolin's effect being attenuated by staurosporine [1].
PDE InhibitionReported
More potent than forskolin; exact IC50 not reported
The compound's enhanced PDE inhibitory activity, uncoupled from adenylyl cyclase activation, makes it a valuable tool for studying PDE pharmacology and cAMP metabolic regulation in isolation.
PhosphodiesterasecAMP metabolismEnzyme inhibition
[1] Dixon, B. S., Breckon, R., Burke, C., & Anderson, R. J. (1991). Regulation by forskolin of cyclic AMP phosphodiesterase and protein kinase C activity in LLC-PK1 cells. Biochemical Journal, 279(1), 23-27. View Source
cAMP-Independent TNF-α Cytoprotection
1,9-Dideoxyforskolin protects L929 cells against TNF-α-mediated cytotoxicity via a cAMP-independent mechanism [1]. The protection conferred by forskolin is also cAMP-independent, as demonstrated by the fact that 1,9-dideoxyforskolin (the adenylate cyclase-inactive analog) provided equivalent protection, while dibutyryl-cAMP and the cAMP-phosphodiesterase inhibitor theophylline failed to protect [1]. This represents the first documented example of cAMP-independent cytoprotection by a forskolin analog [1].
TNF-α ProtectionHead-to-head
Equivalent cytoprotection to forskolin; cAMP-elevating agents ineffective
Cytoprotective endpoint context separated from cAMP
L929 cell model; MTT and DNA fragmentation assays
TNF-αCytoprotectionApoptosisInflammation
Evidence Dimension
Protection against TNF-α cytotoxicity
Target Compound Data
Confers partial protection; inhibits TNF-α-induced internucleosomal DNA fragmentation
Comparator Or Baseline
Forskolin: also confers partial protection; dibutyryl-cAMP: no protection; theophylline: no protection
Quantified Difference
1,9-Dideoxyforskolin and forskolin both provide protection while cAMP-elevating agents do not, establishing the cAMP-independent nature of the effect
Conditions
L929 murine fibrosarcoma cells; MTT reduction assay; DNA fragmentation assay
Why This Matters
This demonstrates that the cytoprotective activity of the forskolin scaffold is mechanistically separable from cAMP elevation, supporting the use of 1,9-dideoxyforskolin in inflammation and cell death research without confounding second-messenger effects.
TNF-αCytoprotectionApoptosisInflammation
[1] McHugh, E. M., & McGee, R. (1986). Direct anesthetic-like effects of forskolin on the nicotinic acetylcholine receptors of PC12 cells. Journal of Biological Chemistry, 261(7), 3103-3106. View Source
Synthetic Yield Comparison
From the common synthetic precursor ptychantin A, 1,9-dideoxyforskolin can be synthesized with significantly higher overall yield compared to forskolin. The synthetic transformation to 1,9-dideoxyforskolin requires 8 steps and achieves 37% overall yield, whereas the corresponding synthesis of forskolin requires 12 steps and yields only 12% overall yield [1]. The C1-hydroxy group removal is accomplished via solid-state thiocarbonylimidazolation and subsequent radical cleavage [1].
Synthetic YieldHead-to-head
8 steps, 37% yield vs. forskolin 12 steps, 12% yield
Supports procurement-scale planning and availability
Synthetic transformation starting from ptychantin A isolated from liverwort Ptychanthus striatus
Why This Matters
The more expedient and higher-yielding synthesis translates to potentially lower production costs and greater availability, factors relevant for procurement planning and scale-up considerations in research and industrial applications.
[1] Hagiwara, H., Takeuchi, F., Kudou, M., Hoshi, T., Suzuki, T., Hashimoto, T., & Asakawa, Y. (2006). Synthetic transformation of ptychantin into forskolin and 1,9-dideoxyforskolin. Journal of Organic Chemistry, 71(12), 4619-4624. View Source
Key Applications of 1,9-Dideoxyforskolin
Negative Control in cAMP Signaling
1,9-Dideoxyforskolin serves as the definitive negative control for experiments employing forskolin to elevate intracellular cAMP. Since it does not activate adenylyl cyclase even at 100 μM [1] yet retains multiple cAMP-independent activities, it enables rigorous discrimination between cAMP-mediated and cAMP-independent effects of the forskolin scaffold. This application is essential for studies of ion channel modulation, gene expression, and second-messenger signaling where misinterpretation of forskolin effects is a recognized pitfall [2]. Procurement for this use case should prioritize high-purity material (≥95%) with documented absence of adenylyl cyclase stimulatory activity.
cAMP-Independent Calcium Channel Studies
For investigations of voltage-sensitive calcium channel (VSCC) pharmacology that require channel blockade without confounding cAMP elevation, 1,9-dideoxyforskolin is the preferred tool over forskolin. The compound inhibits approximately 80% of depolarization-evoked Ca2+ influx in PC12 cells and exhibits greater potency as a calcium channel blocker than forskolin in chromaffin cells, all without increasing cellular cAMP levels [3] [4]. This makes it particularly valuable for neuropharmacology studies examining calcium channel function in isolation from cAMP/PKA signaling cascades.
Glucose Transporter and Metabolism Studies
1,9-Dideoxyforskolin enables the study of glucose transport inhibition uncoupled from adenylyl cyclase activation. The compound fully inhibits glucose transport in adipocyte membranes with an EC50 of 12.8 μM, albeit with approximately 53-fold lower potency than forskolin [1]. This activity, combined with its inhibition of cytochalasin B binding in a parallel potency profile, supports its use in metabolic research where glucose transporter pharmacology must be examined independently of cAMP-mediated metabolic effects. The compound's structural similarity to α-D-galactose also suggests utility in probing glucose transporter binding interactions [1].
Inflammation and Cytoprotection Research
In studies of TNF-α-mediated cytotoxicity and inflammation, 1,9-dideoxyforskolin provides a cAMP-independent tool for investigating cytoprotective mechanisms. The compound protects L929 cells against TNF-α-induced cell death and DNA fragmentation through a pathway that does not involve cAMP elevation, distinguishing it from other cytoprotective agents [5]. This application is particularly relevant for researchers dissecting the mitochondrial and caspase-dependent pathways of TNF-α cytotoxicity, as the compound appears to act upstream of caspase-3 activation [5]. The anti-inflammatory properties of labdane derivatives including 1,9-dideoxyforskolin are also documented in patent literature [6].
Application
Selection Property
Validation Focus
cAMP Signaling Negative Control
Confirmed adenylyl cyclase inactivity at ≤100 μM
cAMP-independent endpoint interpretation
Calcium Channel Studies
cAMP-independent VSCC blockade profile
Channel pharmacology without cAMP/PKA crosstalk
Glucose Transporter Research
Glucose transport inhibition uncoupled from AC
Metabolic pathway interpretation in adipocyte models
Cytoprotection & Inflammation
cAMP-independent protection against TNF-α cytotoxicity
Mitochondrial and caspase pathway endpoint review
[1] Joost, H. G., Habberfield, A. D., Simpson, I. A., Laurenza, A., & Seamon, K. B. (1988). Activation of adenylate cyclase and inhibition of glucose transport in rat adipocytes by forskolin analogues: structural determinants for distinct sites of action. Molecular Pharmacology, 33(4), 449-453. View Source
[2] Laurenza, A., Sutkowski, E. M., & Seamon, K. B. (1989). Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? Trends in Pharmacological Sciences, 10(11), 442-447. View Source
[3] Park, T. J., & Kim, K. T. (1996). Cyclic AMP-independent inhibition of voltage-sensitive calcium channels by forskolin in PC12 cells. Journal of Neurochemistry, 66(1), 83-88. View Source
[4] Gandía, L., Vitale, M. L., Villarroya, M., Ramirez-Lavergne, C., García, A. G., & Trifaró, J. M. (1997). Differential effects of forskolin and 1,9-dideoxy-forskolin on nicotinic receptor- and K+-induced responses in chromaffin cells. European Journal of Pharmacology, 329(2-3), 189-199. View Source
[5] McHugh, E. M., & McGee, R. (1986). Direct anesthetic-like effects of forskolin on the nicotinic acetylcholine receptors of PC12 cells. Journal of Biological Chemistry, 261(7), 3103-3106. View Source
[6] de Souza, N. J., Dohadwalla, A. N., & Reden, J. (1988). Method of treating inflammatory diseases with labdan derivatives. U.S. Patent No. 4,724,238. View Source
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